

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B053431

[Get Quote](#)

An In-depth Technical Guide to **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**, a fluorinated heterocyclic building block of increasing importance in the fields of drug discovery and agrochemical synthesis. We will delve into its physicochemical properties, synthetic pathways, strategic applications in medicinal chemistry, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Core Compound Profile and Physicochemical Properties

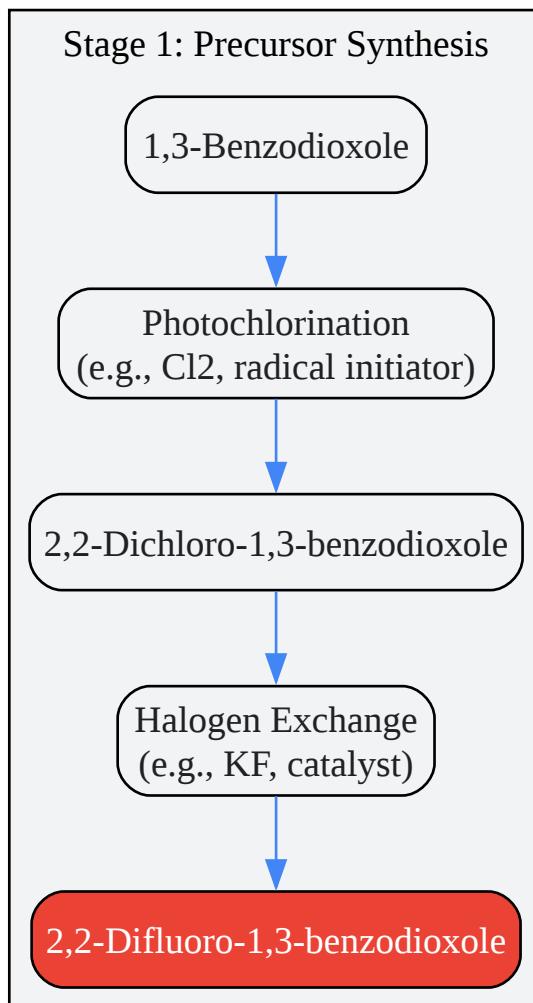
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a derivative of catechol where the hydroxyl groups are bridged by a difluoromethylene unit, and an aldehyde group is substituted at the 4-position of the aromatic ring. This unique combination of a difluorinated moiety and a reactive aldehyde handle makes it a valuable synthon for introducing the 2,2-difluoro-1,3-benzodioxole scaffold into more complex molecules. The presence of the gem-difluoro group significantly impacts the electronic properties and metabolic stability of the parent structure, making it a desirable feature in modern drug design.

The molecular formula for this compound is $C_8H_4F_2O_3$, and its calculated molecular weight is 186.11 g/mol. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**

Property	Value	Source(s)
Molecular Formula	$C_8H_4F_2O_3$	[1]
Molecular Weight	186.11 g/mol	Calculated
CAS Number	119895-68-0	[2]
Appearance	Liquid or solid	[2]
Density	~1.423 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	~1.497	[2]
Flash Point	91.1 °C (196.0 °F)	[2]
InChI Key	NIBFJPXGNVPNHK- UHFFFAOYSA-N	[2]
SMILES	<chem>O=Cc1ccccc2c1OC(F)(F)O2</chem>	[2]

Note: Some commercial suppliers incorrectly list the molecular weight as 158.10 g/mol, which corresponds to the parent compound, 2,2-difluoro-1,3-benzodioxole ($C_7H_4F_2O_2$).[\[2\]](#)

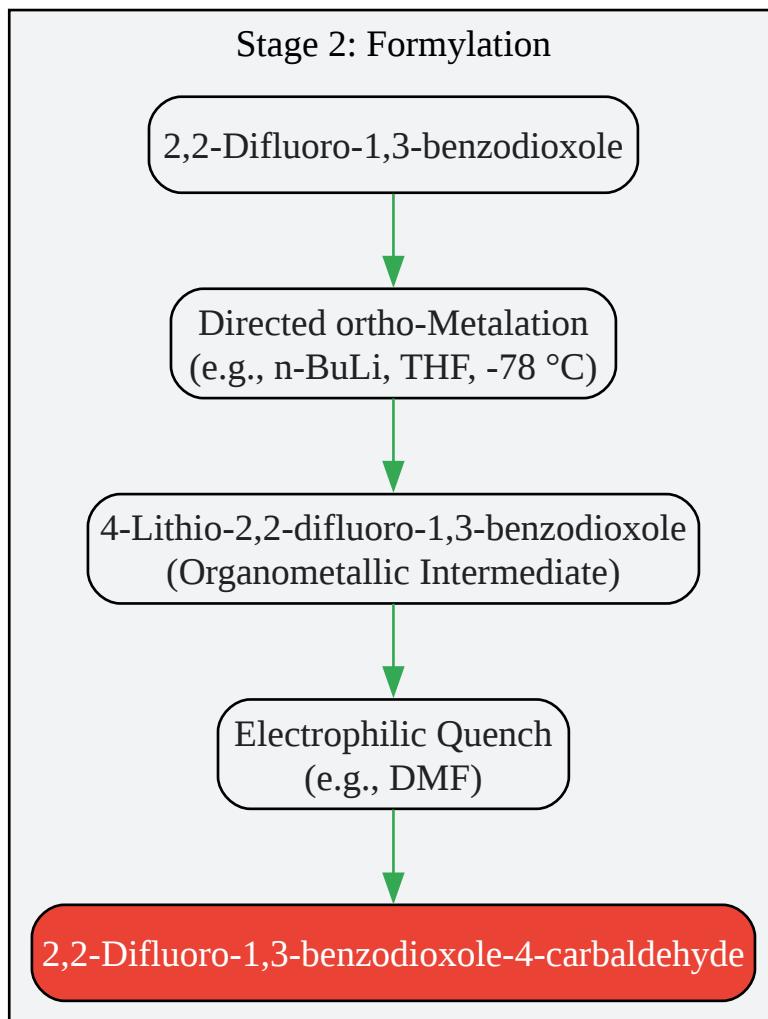

Synthesis and Reaction Pathways

The synthesis of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** is typically a two-stage process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by the introduction of the aldehyde group at the 4-position (formylation).

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Precursor

The most common industrial route to the 2,2-difluoro-1,3-benzodioxole core involves a halogen exchange (HALEX) reaction on the more accessible 2,2-dichloro-1,3-benzodioxole intermediate.[\[1\]](#)[\[3\]](#) The dichloro-precursor can be prepared via photochlorination of 1,3-

benzodioxole.[1][3] The subsequent fluorine exchange is typically achieved using a fluoride salt, such as potassium fluoride (KF), often in the presence of a catalyst.[1][3]


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the 2,2-difluoro-1,3-benzodioxole precursor.

Formylation of the Benzodioxole Ring

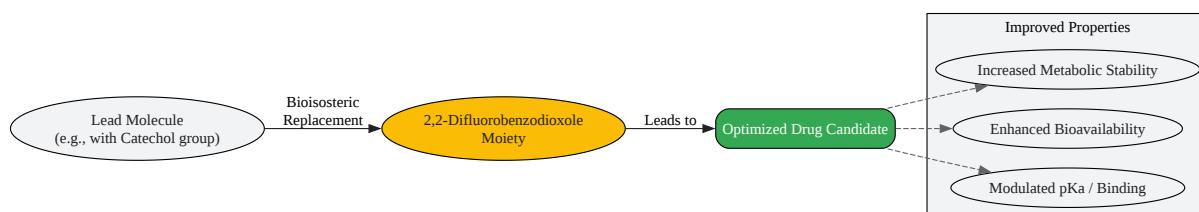
While specific, peer-reviewed protocols for the direct formylation of 2,2-difluoro-1,3-benzodioxole at the 4-position are not readily available in the literature, a logical and effective approach is through directed ortho-metallation. The oxygen atoms of the dioxole ring can direct a strong base to deprotonate the adjacent C-4 position. The resulting organometallic

intermediate can then be quenched with an electrophilic formylating agent to install the aldehyde.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the formylation of the precursor to the target aldehyde.

This strategy offers high regioselectivity, which is crucial for functionalizing the benzodioxole ring. A detailed hypothetical protocol is provided in the Experimental Section.


Role in Drug Discovery: A Bioisosteric Approach

The true value of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** lies in the strategic importance of the chemical moiety it introduces. The 2,2-difluorobenzodioxole group is

considered a bioisostere of other common functional groups in drug molecules. Bioisosterism is a cornerstone strategy in medicinal chemistry where a part of a lead molecule is replaced by another with similar physical or chemical properties to enhance desired pharmacological and pharmacokinetic profiles.[4][5]

The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution.[6] The difluoromethylene (-CF₂-) group offers several advantages:

- Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF₂- group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and overall bioavailability of a drug candidate.
- Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing drug-receptor interactions. The -CF₂- group can also increase lipophilicity, which can affect cell membrane permeability.
- Conformational Control: The steric and electronic properties of the difluoromethylene bridge can lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

[Click to download full resolution via product page](#)

Caption: The role of the 2,2-difluorobenzodioxole moiety as a strategic bioisostere in drug design.

Projected Analytical Characterization

While authenticated spectra for this specific compound are not publicly available, its spectroscopic features can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and quality control during synthesis.

Table 2: Predicted Spectroscopic Data for **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO): Singlet, $\delta \approx 9.8\text{-}10.2$ ppm.- Aromatic protons (3H): Complex multiplets in the $\delta \approx 7.0\text{-}7.8$ ppm region, showing characteristic aromatic coupling constants.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (CHO): $\delta \approx 185\text{-}195$ ppm.Aromatic carbons: Multiple signals in the $\delta \approx 110\text{-}150$ ppm region.- Difluoromethylene carbon (CF_2): Triplet (due to ^1JCF coupling), $\delta \approx 120\text{-}130$ ppm.
¹⁹ F NMR	<ul style="list-style-type: none">- A single resonance for the two equivalent fluorine atoms.
IR Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretch (aldehyde): $\sim 1690\text{-}1710 \text{ cm}^{-1}$.- Strong C-F stretches: $\sim 1000\text{-}1200 \text{ cm}^{-1}$.Aromatic C=C stretches: $\sim 1450\text{-}1600 \text{ cm}^{-1}$.
Mass Spec. (EI)	<ul style="list-style-type: none">- Molecular Ion (M^+): $\text{m/z} = 186$.

Safety, Handling, and Storage

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system).[\[2\]](#)

- Signal Word: Warning.[2]
- Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid breathing vapors or dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[2] Keep away from strong oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole (Precursor)

This protocol is adapted from patent literature.[1][3]

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
- Reagents:
 - 2,2-Dichloro-1,3-benzodioxole (1.0 eq)
 - Anhydrous Potassium Fluoride (KF) (2.5 - 3.0 eq)
 - Catalyst (e.g., Potassium Bifluoride, KHF_2) (0.1 eq)
 - High-boiling point solvent (e.g., Sulfolane)
- Procedure: a. Charge the flask with anhydrous KF, KHF_2 , and sulfolane under a nitrogen atmosphere. b. Heat the mixture to ~140-160 °C with vigorous stirring. c. Slowly add the 2,2-dichloro-1,3-benzodioxole to the heated mixture. d. Maintain the reaction at temperature for 6-8 hours, monitoring the conversion by Gas Chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Add water to dissolve the inorganic salts.

The organic product will separate. g. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.

Protocol 2: Directed ortho-Formylation (Hypothetical Procedure)

- Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
- Reagents:
 - 2,2-Difluoro-1,3-benzodioxole (1.0 eq)
 - n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
 - Anhydrous Tetrahydrofuran (THF)
 - Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
- Procedure: a. Dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous THF in the flask under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-BuLi solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. d. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation. e. Add anhydrous DMF dropwise to the reaction mixture. A color change is typically observed. f. Allow the reaction to stir at -78 °C for another hour, then warm slowly to room temperature. g. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). h. Extract the mixture with ethyl acetate. i. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to afford the target aldehyde.

References

- Chem 351 F18 Final: Spectroscopy. (n.d.). University of Calgary.
- Boudin, A., et al. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S. Patent 5,432,290.

- Boudin, A., et al. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole. Canadian Patent CA2027016C.
- Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- MilliporeSigma. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g.
- Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition, 60(2), 584-629.
- Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Drug Design.org. (2007). Bioisosterism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Bioisosterism - Drug Design Org [drugdesign.org]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- To cite this document: BenchChem. [2,2-difluoro-1,3-benzodioxole-4-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053431#2-2-difluoro-1-3-benzodioxole-4-carbaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com